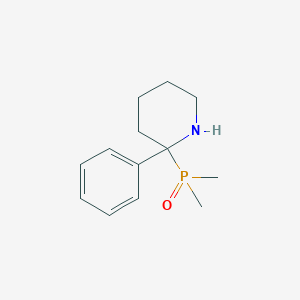

2-Dimethylphosphoryl-2-phenylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-dimethylphosphoryl-2-phenylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20NOP/c1-16(2,15)13(10-6-7-11-14-13)12-8-4-3-5-9-12/h3-5,8-9,14H,6-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRLSDVQHBPWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1(CCCCN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Dimethylphosphoryl 2 Phenylpiperidine

Retrosynthetic Analysis and Strategic Disconnections

A thorough retrosynthetic analysis is paramount in designing a viable synthetic route to 2-Dimethylphosphoryl-2-phenylpiperidine. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily accessible starting materials.

Identification of Key Synthons for Piperidine (B6355638) Ring Formation

The primary disconnection of the piperidine ring in this compound can be envisioned through several strategic bond cleavages. A common and effective approach is the disconnection of one of the carbon-nitrogen bonds, leading to a linear amino-carbonyl precursor. This strategy is widely employed in the synthesis of substituted piperidines.

For the target molecule, a C-N bond disconnection between the nitrogen and the C6 position suggests a key intermediate: a δ-amino ketone. This precursor already contains the crucial quaternary stereocenter at the α-position to the carbonyl group. The corresponding synthons for this disconnection would be a nucleophilic amine synthon and an electrophilic carbonyl synthon within the same molecule.

Alternatively, a disconnection across the C2-C3 and N-C6 bonds could suggest an approach involving a [4+2] cycloaddition, although this is generally less common for saturated piperidine rings unless a subsequent reduction step is employed. The most logical and widely applicable disconnection remains the one leading to an acyclic amino ketone.

Table 1: Key Synthons for Piperidine Ring Formation

| Disconnection Strategy | Key Intermediate | Corresponding Synthons |

| C-N Bond Cleavage | δ-Amino Ketone | Nucleophilic Amine, Electrophilic Carbonyl |

| C2-C3/N-C6 Cleavage | Diene and Imine | 1-Aza-diene, Alkene |

Strategies for Introduction of the Dimethylphosphoryl Moiety at the 2-Position

The introduction of the dimethylphosphoryl group at the C2 position, which is a quaternary center also bearing a phenyl group, is a critical step. Two primary retrosynthetic strategies can be considered:

Addition of a phosphonyl group to an imine precursor: This is a powerful and common method for forming α-aminophosphonates. Retrosynthetically, this involves disconnecting the C-P bond, leading to a cyclic imine (a Δ¹-piperideine derivative) and dimethyl phosphite (B83602). The forward reaction, a Pudovik or aza-Pudovik reaction, involves the nucleophilic addition of dimethyl phosphite to the C=N bond of the imine.

Incorporation of the phosphonyl group before cyclization: In this approach, the dimethylphosphoryl group is introduced to the linear precursor prior to the formation of the piperidine ring. This would involve the synthesis of an α-phenyl-α-phosphoryl ketone. The phosphonyl group can be introduced via various methods, including the Arbuzov reaction on an appropriate α-halo-α-phenyl ketone or by the phosphonylation of an enolate.

Table 2: Strategies for Dimethylphosphoryl Group Introduction

| Strategy | Precursor | Reaction Type |

| Post-cyclization | Cyclic Imine (Δ¹-piperideine) | Pudovik/aza-Pudovik Reaction |

| Pre-cyclization | Linear α-phosphoryl ketone | Arbuzov Reaction, Enolate Phosphonylation |

Approaches for Stereocontrol at the 2-Phenylpiperidine (B1215205) Stereocenter

Substrate-controlled diastereoselective synthesis: If the synthesis proceeds through an intramolecular cyclization of a chiral, non-racemic precursor, the existing stereochemistry in the linear chain can direct the formation of the new stereocenter at C2.

Chiral auxiliary-mediated synthesis: A chiral auxiliary can be attached to the nitrogen or another part of the precursor molecule to influence the stereochemical outcome of the cyclization or the phosphonylation step.

Asymmetric catalysis: A chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, could be employed to catalyze the key bond-forming reaction (e.g., the Pudovik reaction or the intramolecular cyclization) in an enantioselective manner. Recent advances in asymmetric catalysis have shown promise in the synthesis of chiral α-aminophosphonates and substituted piperidines.

Classical and Modern Synthetic Routes to the Piperidine Core

The construction of the piperidine core is a well-established area of organic synthesis, with both classical and modern methods available.

Cyclization Strategies for Piperidine Ring Construction

The formation of the six-membered piperidine ring is a pivotal step in the synthesis of this compound. Intramolecular reactions are often favored due to their efficiency and potential for stereocontrol.

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including piperidines. This approach generally involves the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor.

A highly effective method for constructing the piperidine ring is through the intramolecular reductive amination of a δ-amino ketone. In the context of synthesizing this compound, this would involve a precursor such as 5-amino-1-phenyl-1-(dimethylphosphoryl)pentan-1-one. The cyclization would proceed via the initial formation of a cyclic iminium ion, which is then reduced in situ to the piperidine.

Key features of this approach include:

Convergence: The key fragments (the phenyl and dimethylphosphoryl groups) are assembled on the linear precursor before the cyclization.

Potential for Stereocontrol: If the δ-amino ketone precursor is synthesized in an enantiomerically enriched form, the stereochemistry can be transferred to the final product.

Mild Reaction Conditions: Reductive amination can often be carried out under mild conditions using reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

Table 3: Research Findings on Intramolecular Cyclization for Piperidine Synthesis

| Precursor Type | Cyclization Method | Key Reagents | Outcome |

| δ-Amino Ketone | Intramolecular Reductive Amination | NaBH(OAc)₃, NaBH₃CN | Piperidine formation |

| ω-Haloamine | Intramolecular N-alkylation | Base (e.g., K₂CO₃) | Piperidine formation |

| Unsaturated Amine | Intramolecular Hydroamination | Transition metal catalyst (e.g., Rh, Pd) | Piperidine formation |

Intermolecular Annulation Strategies

Intermolecular annulation strategies construct the piperidine ring by combining two or more separate molecular fragments in a cycloaddition reaction. These methods are highly convergent and offer a powerful means to assemble the 2-phenylpiperidine core. nih.gov

One of the most prominent strategies is the [4+2] cycloaddition, or Hetero-Diels-Alder reaction. researchgate.net In a potential pathway to the 2-phenylpiperidine scaffold, an electron-rich diene can react with an imine derived from benzaldehyde, which serves as the dienophile. The phenyl group of the imine is thus incorporated directly at the C2 position of the newly formed heterocyclic ring. The reaction conditions, including the choice of Lewis acid catalyst and solvent, are critical for controlling the regioselectivity and stereoselectivity of the cyclization. rsc.org Variations of this approach, including aza-Prins cyclizations, also provide viable routes to arylpiperidine structures. researchgate.net The development of tunable annulation protocols allows for divergent synthesis, where slight modifications in reaction conditions (e.g., halogenation reagents, solvent) can selectively lead to different ring sizes, such as piperidines or pyrrolidines. nih.gov

| Annulation Type | Key Reactants | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| [4+2] Hetero-Diels-Alder | Imine + Diene | Lewis Acid (e.g., BF₃·OEt₂) | Direct formation of tetrahydropyridine (B1245486) ring | researchgate.net |

| Tunable [4+2] Annulation | Allylsulfonamide + Styrene | NBS, HFIP, light | Radical-to-polar switching mechanism | nih.gov |

| Aza-Prins Cyclization | Homoallylic amine + Aldehyde | Brønsted or Lewis Acid | Forms C-C and C-N bonds sequentially | researchgate.net |

Ring Transformations for Piperidine Scaffolds

Ring transformation methodologies utilize existing cyclic structures and rearrange their atoms to form the desired piperidine scaffold. This approach can be particularly effective for transferring existing stereochemistry from the starting ring to the final product.

A notable example is the synthesis of a (2S,3S)-3-hydroxy-2-phenylpiperidine derivative through the ring expansion of a protected (S)-3-hydroxyglutarimide. researchgate.net This strategy involves the participation of a neighboring group to form a pyrrolidino-aziridinium intermediate, which subsequently undergoes a regioselective ring-opening reaction to yield the six-membered piperidine ring. researchgate.net Such transformations leverage the inherent strain of smaller rings (like aziridines) to drive the formation of the more stable piperidine system. Catalytic, highly enantioselective methods using this intramolecular epoxide opening followed by ring expansion have been developed, achieving excellent enantiomeric excess (99% ee). capes.gov.br

Hydrogenation of Pyridine (B92270) Derivatives and Subsequent Derivatization

The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for synthesizing piperidine derivatives. For the target compound, this involves the reduction of a 2-phenylpyridine (B120327) precursor. liverpool.ac.uk This reaction requires careful selection of catalysts and conditions to achieve high selectivity for the reduction of the pyridine ring without affecting the phenyl substituent.

Various heterogeneous and homogeneous catalysts have been employed for this transformation. Palladium on carbon (Pd/C) is a common choice, though it can sometimes lead to the over-reduction of the phenyl ring to a cyclohexyl group under harsh conditions. d-nb.info Rhodium catalysts, such as Rhodium(III) oxide (Rh₂O₃), have shown efficacy for hydrogenating functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). liverpool.ac.uk Lewis acid-catalyzed hydrogenations, for instance with frustrated Lewis pairs (FLPs), have also been investigated mechanistically for 2-phenyl-substituted pyridines. rsc.org For sterically hindered 2-phenylpyridines, platinum-based catalysts have been used to obtain the desired 2-phenylpiperidine in good yields. d-nb.info Following the successful hydrogenation, the resulting 2-phenylpiperidine is then derivatized to introduce the dimethylphosphoryl group at the C2 position.

| Catalyst | Conditions | Selectivity | Key Observation | Reference |

|---|---|---|---|---|

| Pd/C (10 wt%) | Flow reactor, H₂, 60 °C, 80 bar | High for piperidine ring | Optimized for continuous flow synthesis | d-nb.info |

| Rh₂O₃ (0.5 mol%) | TFE, H₂ (5 bar), 40 °C | Good for various functional groups | Low conversion observed for 2-phenylpyridine | liverpool.ac.uk |

| PtO₂ | Acidic medium, room temp. | Moderate to good (60-90%) | Acid is required to avoid catalyst poisoning | d-nb.info |

| C₆F₅(CH₂)₂B(C₆F₅)₂ (Lewis Acid) | H₂ | Theoretical study | Mechanism involves a frustrated Lewis pair (FLP) | rsc.org |

Stereoselective Synthesis of 2-Phenylpiperidine Precursors

Creating chiral molecules with high enantiomeric purity is a central goal of modern organic synthesis. The following sections detail methodologies for the asymmetric synthesis of 2-phenylpiperidine precursors, which can then be phosphorylated to yield enantiopure this compound.

Asymmetric Organocatalysis in Piperidine Synthesis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the need for metal catalysts. This field has provided powerful tools for the synthesis of chiral piperidines. nih.gov

A common approach involves the activation of α,β-unsaturated aldehydes through the formation of a transient iminium ion with a chiral secondary amine catalyst, such as a proline derivative. nih.gov This activation lowers the LUMO of the aldehyde, facilitating a highly stereocontrolled conjugate addition. For the synthesis of a 2-phenylpiperidine precursor, this could involve a cascade reaction where a nucleophile adds to an activated cinnamaldehyde (B126680) derivative, followed by an intramolecular cyclization. Biomimetic approaches using proline have been used to prepare 2-substituted piperidines in high enantiomeric excess (up to 97% ee). nih.govresearchgate.net The combination of organocatalysis with biocatalysis, for example using a transaminase to generate an imine for a subsequent proline-catalyzed Mannich reaction, represents a cutting-edge strategy. researchgate.net

Chiral Auxiliary-Mediated Approaches for Enantiocontrol

Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered.

For the synthesis of 2-phenylpiperidine, a powerful strategy involves the use of the chiral amine (R)-phenylglycinol as an auxiliary. rsc.org Achiral or racemic aryl-δ-oxoacids can be condensed with (R)-phenylglycinol to afford chiral non-racemic bicyclic lactams with high diastereoselectivity. Subsequent reduction and hydrogenolysis remove the auxiliary to yield enantiopure (R)- or (S)-2-phenylpiperidine. This enantiodivergent approach allows for the synthesis of either enantiomer of the product from a single enantiomer of the chiral auxiliary. rsc.org Other approaches have utilized sugar-based auxiliaries, such as galactose, in the solid-phase synthesis of chiral piperidine derivatives through asymmetric domino Mannich-Michael condensations. researchgate.net

Metal-Catalyzed Asymmetric Synthesis of Piperidine Intermediates

Transition metal complexes featuring chiral ligands are highly effective catalysts for a wide range of asymmetric transformations, including those that yield chiral piperidine intermediates.

One of the most efficient methods is the asymmetric hydrogenation of 2-phenylpyridinium salts. Iridium(I) catalysts containing chiral P,N-ligands, such as MeO-BoQPhos, have been developed for this purpose. nih.gov This approach can achieve high levels of enantioselectivity (up to 93:7 er) and is chemoselective, leaving other reducible functional groups on the molecule intact. nih.gov Palladium catalysis is also prominent, with methods like the enantioselective intramolecular aminoarylation of alkenes providing access to chiral piperidines. nih.gov Novel pyridine-oxazoline ligands have been developed for palladium catalysts to enhance electrophilicity and control stereochemistry. nih.gov

| Metal/Catalyst System | Reaction Type | Substrate | Stereoselectivity | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / MeO-BoQPhos | Asymmetric Hydrogenation | 2-Alkylpyridinium Salt | Up to 93:7 er | nih.gov |

| Pd(OAc)₂ / Chiral Ligand | Asymmetric Allylic Alkylation | Acyclic amine precursor | Moderate to good ee | researchgate.net |

| Pd(TFA)₂ / Pyridine-Oxazoline Ligand | Intramolecular Aminoarylation | Unsaturated amine | High ee | nih.gov |

Phosphorylation Strategies for the Dimethylphosphoryl Moiety

The introduction of the dimethylphosphoryl group onto the 2-position of the phenylpiperidine ring is a critical step in the synthesis of the target molecule. Several strategies can be envisioned for this transformation, broadly categorized into direct P-C bond formation and the modification of precursor phosphorus-containing groups.

Direct P-C Bond Formation Methodologies

The most direct approach to installing the dimethylphosphoryl group involves the formation of a phosphorus-carbon bond at the C2 position of the piperidine ring. One plausible method is the hydrophosphinylation of an appropriate imine precursor. For instance, the reaction of dimethylphosphine (B1204785) oxide with 2-phenyl-2,3,4,5-tetrahydropyridine could potentially yield the desired product. This type of reaction, often referred to as a phospha-Mannich reaction, can be catalyzed by either acid or base.

Another potential direct P-C bond formation strategy is the addition of a phosphorus-centered radical to a suitable enamine or imine precursor. However, controlling the regioselectivity of such a radical addition to ensure substitution at the C2 position would be a significant challenge.

The addition of dimethylphosphine oxide to imines is a known method for the synthesis of α-aminophosphine oxides. rsc.orgelectronicsandbooks.com While the cited literature primarily focuses on acyclic imines or different heterocyclic systems, the general principle could be adapted for the synthesis of this compound. A hypothetical reaction scheme is presented below:

Hypothetical Reaction Scheme for Direct P-C Bond Formation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Potential Yield | Reference Principle |

| 2-phenyl-2,3,4,5-tetrahydropyridine | Dimethylphosphine oxide | Acid or Base catalyst | This compound | Moderate to Good | rsc.orgelectronicsandbooks.com |

Transformations of Precursor Phosphorus-Containing Groups (e.g., phosphonates, phosphine (B1218219) oxides)

An alternative to direct P-C bond formation is the synthesis of a 2-phenylpiperidine derivative bearing a different phosphorus-containing group at the C2 position, which can then be transformed into the desired dimethylphosphoryl moiety. For example, a diethyl phosphonate (B1237965) group could be introduced at the 2-position, followed by reaction with an excess of methylmagnesium bromide to replace the ethoxy groups with methyl groups. This approach offers the advantage of utilizing more common and stable phosphonate reagents.

The direct conversion of phosphonates to phosphine oxides is a feasible transformation. acs.org This strategy would involve the initial synthesis of a 2-diethylphosphoryl-2-phenylpiperidine intermediate.

Hypothetical Two-Step Transformation of a Phosphonate Precursor

| Step | Starting Material | Reagent | Product | Key Transformation | Reference Principle |

| 1 | 2-phenylpiperidine derivative | Diethyl phosphite | 2-Diethylphosphoryl-2-phenylpiperidine | P-C bond formation | organic-chemistry.org |

| 2 | 2-Diethylphosphoryl-2-phenylpiperidine | Methylmagnesium bromide | This compound | P-O to P-C bond conversion | acs.org |

Regioselective Introduction of the Dimethylphosphoryl Group at the 2-Position of Phenylpiperidine

Achieving regioselective functionalization at the C2 position of the piperidine ring is a critical aspect of the synthesis. nih.govthieme-connect.com For direct P-C bond formation via hydrophosphinylation, the regioselectivity is dictated by the position of the double bond in the cyclic imine precursor. In the case of 2-phenyl-2,3,4,5-tetrahydropyridine, the imine carbon is at the desired C2 position.

For methods involving the functionalization of a pre-formed 2-phenylpiperidine ring, directing the introduction of the phosphorus moiety specifically to the C2 position is more challenging. Metal-catalyzed C-H activation could be a potential strategy, although achieving selectivity at the C2 position in the presence of the phenyl group would require careful selection of directing groups and catalysts.

Convergent vs. Linear Synthesis of this compound

Evaluation of Efficiency and Scalability of Synthetic Pathways

Comparison of Linear and Convergent Approaches

| Approach | Description | Advantages | Disadvantages |

| Linear | Sequential construction of the molecule. | Simpler to plan and execute. | Lower overall yield for long sequences. |

| Convergent | Separate synthesis of fragments followed by combination. | Higher overall yield, more scalable. | May require more complex starting materials. |

Optimization of Reaction Conditions for Key Steps

Regardless of whether a linear or convergent approach is chosen, the optimization of reaction conditions for key steps is crucial for maximizing yield and purity. For the hydrophosphinylation reaction, key parameters to optimize would include the choice of catalyst (acidic, basic, or metal-based), solvent, reaction temperature, and concentration of reactants.

For the transformation of a phosphonate precursor, the stoichiometry of the Grignard reagent and the reaction temperature would be critical variables to control to avoid side reactions. The use of additives to enhance the reactivity and selectivity of organometallic reagents could also be explored.

The table below outlines some key parameters that would need to be optimized for a hypothetical phospha-Michael addition, a type of reaction that could be employed in the synthesis. nih.govrsc.org

Parameters for Optimization of a Hypothetical Phospha-Michael Addition Step

| Parameter | Range of Conditions to be Tested | Rationale |

| Catalyst | Lewis acids (e.g., ZnCl₂, TiCl₄), Lewis bases (e.g., DBU, Et₃N), organocatalysts. | To enhance the electrophilicity of the Michael acceptor and the nucleophilicity of the phosphine oxide. |

| Solvent | Aprotic polar (e.g., THF, CH₂Cl₂), aprotic nonpolar (e.g., toluene), protic (e.g., EtOH). | To influence the solubility of reactants and intermediates, and to potentially participate in the reaction mechanism. |

| Temperature | -78 °C to reflux. | To control the rate of reaction and minimize the formation of side products. |

| Concentration | 0.01 M to 1 M. | To influence reaction kinetics and facilitate product isolation. |

Chemical Reactivity and Mechanistic Investigations of 2 Dimethylphosphoryl 2 Phenylpiperidine

Reactivity Profiles of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of 2-Dimethylphosphoryl-2-phenylpiperidine is a key center for chemical reactivity. Its behavior is dictated by the lone pair of electrons, which imparts both basic and nucleophilic properties.

Basicity and Nucleophilicity Studies

The basicity of the piperidine nitrogen is a measure of its ability to accept a proton, while its nucleophilicity relates to its ability to donate its electron pair to an electrophilic center. The presence of the bulky and electron-withdrawing dimethylphosphoryl and phenyl groups at the adjacent carbon atom (C2) is expected to significantly influence these properties.

Expected Basicity:

The pKa of the conjugate acid of piperidine is approximately 11.2. However, the substituents at the 2-position of this compound are expected to decrease the basicity of the nitrogen atom. The steric hindrance caused by the adjacent bulky groups can impede the approach of a proton, and the electron-withdrawing nature of the phosphoryl and phenyl groups can reduce the electron density on the nitrogen.

| Compound | pKa of Conjugate Acid (Predicted) |

| Piperidine | ~11.2 |

| 2-Phenylpiperidine (B1215205) | ~10.5 |

| This compound | < 10.5 |

This interactive table provides predicted pKa values based on the electronic and steric effects of the substituents.

Expected Nucleophilicity:

Similar to basicity, the nucleophilicity of the piperidine nitrogen is also expected to be diminished. Steric hindrance will play a significant role in slowing down the rate of nucleophilic attack on electrophilic substrates. This effect would be more pronounced with larger electrophiles.

N-Substitution Reactions and Derivatization

The lone pair of electrons on the piperidine nitrogen allows for various N-substitution reactions, leading to a range of derivatives. These reactions are fundamental in modifying the properties of the parent molecule.

Alkylation and Acylation:

N-alkylation can be achieved by reacting this compound with alkyl halides. The reaction rate would likely be slower compared to unsubstituted piperidine due to steric hindrance. Similarly, N-acylation with acyl chlorides or anhydrides would yield the corresponding N-amides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct.

Reductive Amination:

The secondary amine of the piperidine can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), to form N-substituted derivatives.

| Reaction Type | Reagents | Expected Product |

| N-Alkylation | R-X (Alkyl halide) | N-Alkyl-2-dimethylphosphoryl-2-phenylpiperidine |

| N-Acylation | RCOCl (Acyl chloride) | N-Acyl-2-dimethylphosphoryl-2-phenylpiperidine |

| Reductive Amination | RCHO (Aldehyde), NaBH(OAc)₃ | N-Alkyl-2-dimethylphosphoryl-2-phenylpiperidine |

This interactive table outlines common N-substitution reactions and the expected products.

Reactivity of the Dimethylphosphoryl Group

The dimethylphosphoryl group introduces a phosphorus center with its own characteristic reactivity, primarily centered around the potential for C-P bond cleavage or modification.

Phosphorus Reactivity in C-P Bond Cleavage or Modification

The carbon-phosphorus (C-P) bond is generally stable. However, under certain conditions, cleavage or modification of this bond can occur. The stability of the C-P bond in this compound would be influenced by the nature of the substituents on both the carbon and phosphorus atoms.

Cleavage of the C-P bond often requires harsh reaction conditions or the use of specific reagents. For example, strong reducing agents or certain transition metal catalysts can facilitate such transformations. In the context of α-aminophosphonates, the C-P bond can sometimes be cleaved under acidic or basic conditions, particularly if the resulting carbanion or carbocation is stabilized.

Interactions with Other Functional Groups

The phosphoryl group (P=O) is a polar functional group and can participate in hydrogen bonding, which can influence the molecule's conformation and intermolecular interactions. The oxygen atom of the phosphoryl group can also act as a Lewis base, coordinating to metal ions. There is potential for intramolecular interactions between the phosphoryl oxygen and the N-H proton of the piperidine ring, which could influence the molecule's conformational preferences.

Stereochemical Stability and Interconversion

This compound possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers (R and S). The stereochemical stability of this center is an important aspect of its chemistry.

Due to the presence of two bulky substituents (phenyl and dimethylphosphoryl) at the C2 position, the piperidine ring is likely to adopt a chair conformation where these groups occupy equatorial positions to minimize steric strain.

Interconversion between the enantiomers would require breaking and reforming a bond at the stereocenter. Under normal conditions, the C-C and C-P bonds are stable, and therefore, the stereocenter is expected to be configurationally stable. Epimerization would likely require harsh conditions that could lead to bond cleavage and reformation.

Configurational Stability of the 2-Position Stereocenter

The stereocenter at the 2-position of the piperidine ring, being substituted with both a phenyl and a dimethylphosphoryl group, is of significant interest in stereoselective synthesis. The configurational stability of this center is crucial for the isolation and application of specific stereoisomers. While direct experimental studies on the configurational stability of this compound are not extensively reported in the literature, valuable insights can be drawn from computational and experimental studies on analogous 2-substituted piperidines and α-aminophosphonates.

The stability of the stereocenter is largely influenced by the conformational preferences of the piperidine ring. For 2-substituted piperidines, the chair conformation is generally favored. The substituent at the 2-position can adopt either an axial or an equatorial orientation. In the case of this compound, the bulky phenyl and dimethylphosphoryl groups create significant steric hindrance, which plays a crucial role in determining the most stable conformation and, consequently, the stability of the stereocenter.

Computational studies on related 2-arylpiperidines suggest that the energy difference between the axial and equatorial conformers can be small, and in some cases, the axial conformation may be surprisingly stable due to favorable electronic interactions. The presence of the electron-withdrawing phosphoryl group could further influence these interactions.

A theoretical investigation into the mechanism of C-P bond cleavage in a model α-aminophosphonate, Dimethyl (α-anilinobenzyl)phosphonate, revealed that the process is complex, involving protonation and the participation of solvent molecules. nih.gov This suggests that the stability of the stereocenter in this compound could also be sensitive to the surrounding chemical environment, particularly the pH.

The following table, based on computational data for analogous 2-substituted piperidines, illustrates the typical energy differences that can be expected between different conformers, which in turn affects the stability of the stereocenter.

| Substituent at 2-Position | Most Stable Conformation | Calculated Energy Difference (kcal/mol) | Reference Compound |

|---|---|---|---|

| Phenyl | Equatorial | ~2.5 | 2-Phenylpiperidine |

| Methyl | Equatorial | ~1.7 | 2-Methylpiperidine |

| Trifluoromethyl | Axial | ~ -0.3 | 2-Trifluoromethylpiperidine |

Epimerization Pathways and Control

Epimerization at the 2-position of this compound would involve the inversion of the stereocenter, leading to a mixture of diastereomers if other stereocenters are present, or a racemic mixture if it is the only chiral center. Understanding the pathways of epimerization is critical for maintaining the stereochemical integrity of the compound.

One potential pathway for epimerization is through a deprotonation-reprotonation mechanism. The presence of the electron-withdrawing dimethylphosphoryl and phenyl groups can increase the acidity of the proton at the 2-position of the piperidine ring. In the presence of a strong base, this proton could be abstracted to form a planar carbanion or a rapidly inverting enamine-like intermediate. Subsequent reprotonation from either face would lead to epimerization. Kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved through selective deprotonation, highlighting the potential for proton abstraction at the 2-position. nih.gov

Another possible mechanism involves the reversible cleavage and reformation of the C-P bond. Theoretical studies on the C-P bond cleavage of a model α-aminophosphonate in acidic media suggest a three-step process involving protonation, C-P bond cleavage to form an imine cation and H-phosphonate, and subsequent hydrolysis or reformation. nih.gov If the reformation of the C-P bond is not stereospecific, this could be a pathway for epimerization under acidic conditions.

Control of epimerization can be achieved by carefully selecting the reaction conditions. Avoiding strongly basic or acidic conditions can help to maintain the configurational stability of the stereocenter. For reactions that require such conditions, the use of low temperatures can often minimize the rate of epimerization.

The following table summarizes potential epimerization pathways and control strategies for this compound based on studies of related compounds.

| Epimerization Pathway | Conditions | Proposed Intermediate | Control Strategies |

|---|---|---|---|

| Deprotonation-Reprotonation | Strongly basic | Carbanion/Enamine | Avoid strong bases, use of low temperatures |

| Reversible C-P Bond Cleavage | Strongly acidic | Imine cation and H-phosphonate | Avoid strong acids, control of water content |

Oxidation and Reduction Potentials

The electrochemical properties of this compound are of interest for understanding its behavior in biological systems and for developing synthetic methodologies. The oxidation and reduction potentials are influenced by the piperidine ring, the phenyl group, and the dimethylphosphoryl group.

The following table presents representative electrochemical data for compounds with similar functional groups to provide an estimate of the expected redox potentials for this compound.

| Compound | Redox Process | Potential (V vs. reference electrode) | Conditions |

|---|---|---|---|

| N-Methyl-2-phenylpiperidine | Oxidation | +0.8 to +1.2 (vs. Ag/AgCl) | Acetonitrile (B52724), various supporting electrolytes |

| Triphenylphosphine oxide | Reduction | -2.0 to -2.5 (vs. SCE) | DMF, TBAP |

| Azobenzene (for phenyl group reduction) | Reduction | -1.3 to -1.5 (vs. SCE) | Acetonitrile |

Behavior of the Piperidine Ring under Oxidative Conditions

The piperidine ring in this compound is susceptible to oxidation, which can lead to a variety of products. The nitrogen atom is the most likely site of initial oxidation, which can lead to the formation of an N-oxide or an iminium ion. The presence of the phenyl and dimethylphosphoryl groups at the 2-position can influence the regioselectivity of the oxidation.

Oxidative deamination of lysine (B10760008) residues, which share a similar piperidine-like structure after cyclization, has been shown to generate 2-piperidinol (B1352357) products in equilibrium with an open-chain aldehyde. nih.gov This suggests that under certain oxidative conditions, the piperidine ring in the target molecule could undergo ring-opening reactions.

The oxidation of the piperidine ring can also lead to aromatization, forming a pyridinium (B92312) species, although this typically requires harsh conditions. The specific products formed will depend on the oxidant used, the reaction conditions, and the presence of any protecting groups on the nitrogen atom.

Stability of the Dimethylphosphoryl Group to Redox Reactions

The dimethylphosphoryl group is generally considered to be quite stable under a range of redox conditions. The phosphorus atom is in its highest oxidation state (+5) and is therefore resistant to further oxidation. The C-P bond in α-aminophosphonates is also known to be robust.

However, under certain electrochemical conditions, C-P bond cleavage has been observed in 1-aminoalkylphosphonates. researchgate.net Electrochemical oxidation at an anode can lead to the removal of the phosphoryl group. researchgate.net Theoretical studies have also explored the mechanism of C-P bond cleavage in α-aminophosphonates under acidic conditions, indicating that the bond can be broken under specific circumstances. nih.gov

Reduction of the dimethylphosphoryl group is also challenging and typically requires strong reducing agents. Therefore, under most common redox conditions encountered in organic synthesis, the dimethylphosphoryl group is expected to remain intact.

Coordination Chemistry and Ligand Properties of 2 Dimethylphosphoryl 2 Phenylpiperidine

Ligand Design Principles for Multidentate Systems

Multidentate ligands, which contain multiple donor atoms that can simultaneously coordinate to a central metal ion, are crucial in the development of stable and selective metal complexes. The chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands with similar donor atoms, is a key principle in their design. The geometry and flexibility of the ligand backbone, in this case, the piperidine (B6355638) ring, dictate the bite angle and the conformational stability of the resulting metallacycle.

The piperidine moiety contains a secondary amine nitrogen atom with a lone pair of electrons, making it a potential coordination site. ukessays.com The nitrogen atom in a piperidine ring typically acts as a σ-donor, forming a dative bond with a metal center. ukessays.com The donor strength of the piperidine nitrogen can be influenced by the substituents on the ring and the nitrogen atom itself. In 2-Dimethylphosphoryl-2-phenylpiperidine, the nitrogen is part of a saturated heterocyclic ring, which generally makes it a reasonably good Lewis base. The coordination of the piperidine nitrogen would contribute to the formation of a stable five- or six-membered chelate ring, depending on the other coordinating atom.

The dimethylphosphoryl group introduces two potential donor atoms: the phosphorus atom and the oxygen atom. In its phosphine (B1218219) oxide form (P=O), the phosphoryl oxygen is a hard donor and readily coordinates to a variety of metal ions. wikipedia.orgnih.gov This coordination typically results in an elongation of the P=O bond, as observed in numerous crystal structures of phosphine oxide complexes. wikipedia.org Coordination through the phosphoryl oxygen is common for hard and borderline metal centers. wikipedia.org

Alternatively, if the phosphorus atom were in a P(III) state (phosphine), it would act as a soft donor, readily coordinating to soft transition metals. However, the nomenclature "dimethylphosphoryl" strongly implies the presence of a P=O double bond, making the oxygen the primary donor from this group. Secondary phosphine oxides can exist in tautomeric equilibrium with their phosphinous acid form (R₂P-OH), which can coordinate through the phosphorus atom. wikipedia.orgehu.es In the case of this compound, coordination is most likely to occur through the phosphoryl oxygen, leading to P,O-bidentate chelation.

The phosphoryl group can participate in various coordination modes, including monodentate, bidentate (chelating or bridging), and even tridentate coordination in more complex ligands. researchgate.net

The properties of a ligand like this compound can be systematically tuned by modifying its steric and electronic characteristics. nih.govrsc.org

Electronic Tuning : The electron-donating or withdrawing nature of the substituents on the phenyl ring or the groups attached to the phosphorus atom can significantly alter the electronic properties of the donor atoms. acs.org For example, introducing electron-donating groups on the phenyl ring would increase the electron density on the piperidine nitrogen, potentially enhancing its donor capacity. Conversely, electron-withdrawing groups would decrease its basicity. Similarly, the nature of the alkyl groups on the phosphorus atom influences the basicity of the phosphoryl oxygen. staffs.ac.uk

Steric Tuning : The steric bulk of the ligand is a critical factor in controlling the coordination number of the metal center, the geometry of the resulting complex, and the accessibility of the metal for catalysis. rsc.orgnih.gov In this compound, the phenyl group at the 2-position introduces significant steric hindrance. The size of the substituents on the phosphorus atom can also be varied to modulate the steric environment around the phosphoryl donor. This steric control can be leveraged to favor specific reaction pathways in catalytic applications. rsc.org

| Parameter | Method of Tuning | Expected Effect |

| Electronic Properties | Substitution on the phenyl ring (e.g., adding -OMe, -CF₃) | Alters the Lewis basicity of the piperidine nitrogen. |

| Variation of alkyl/aryl groups on the phosphorus atom | Modifies the electron density on the phosphoryl oxygen. | |

| Steric Properties | Substitution at the 3, 4, or 5 positions of the piperidine ring | Changes the conformational preferences and steric bulk. |

| Variation of the size of substituents on the phosphorus atom | Influences the accessibility of the phosphoryl oxygen donor site. |

Complexation with Transition Metals

The presence of both nitrogen and phosphoryl oxygen donor sites makes this compound a versatile ligand for complexing with a wide range of transition metals.

The synthesis of metal complexes with this ligand would likely follow established procedures for related P,N and P,O ligands. A general approach involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

General Synthetic Procedure: A solution of this compound in a solvent such as dichloromethane, acetonitrile (B52724), or toluene (B28343) would be added to a solution or suspension of a metal salt (e.g., PdCl₂, CuI, Ag(OTf)). The reaction mixture would be stirred at room temperature or heated to facilitate complex formation. nih.gov The resulting metal complex could then be isolated by filtration, precipitation upon addition of a non-polar solvent, or by crystallization. nih.govmdpi.com The choice of metal precursor and reaction conditions would depend on the desired metal center and its oxidation state. For air-sensitive complexes, the synthesis would be carried out under an inert atmosphere (e.g., nitrogen or argon). le.ac.uk

| Metal Precursor Example | Target Complex Type | Typical Solvent |

| [PdCl₂(MeCN)₂] | Palladium(II) Complex | Dichloromethane |

| CuI | Copper(I) Complex | Acetonitrile |

| AgOTf | Silver(I) Complex | Toluene/Methanol |

| W(CO)₆ | Tungsten(0) Carbonyl Complex | Tetrahydrofuran (THF) |

This compound can potentially adopt several coordination modes, the preference for which will be influenced by the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.

Bidentate P,N-Coordination : If the phosphorus atom acts as the donor, a bidentate P,N-chelate can be formed. This would create a five-membered ring, which is generally stable. This mode of coordination is common for ligands containing both phosphine and amine functionalities.

Bidentate P,O-Coordination : With the phosphoryl oxygen acting as the donor, a bidentate P,O-chelate would be formed. The resulting metallacycle would be a six-membered ring, which is also a stable arrangement. This coordination mode is frequently observed for ligands containing both phosphine oxide and other donor groups. researchgate.net

Monodentate Coordination : The ligand could also coordinate in a monodentate fashion, either through the piperidine nitrogen or the phosphoryl oxygen. This is more likely to occur if the metal center is sterically crowded or if a large excess of the ligand is used.

Bridging Coordination : In polynuclear complexes, the ligand could act as a bridge between two metal centers, with the nitrogen coordinating to one metal and the phosphoryl oxygen to another.

The actual coordination mode would be determined experimentally using techniques such as X-ray crystallography, and multinuclear NMR spectroscopy (³¹P and ¹H). Infrared spectroscopy can also provide valuable information, as the P=O stretching frequency typically shifts to a lower wavenumber upon coordination to a metal center.

| Coordination Mode | Donor Atoms | Chelate Ring Size | Factors Favoring |

| Bidentate (P,N) | P, N | 5-membered | Soft metal ions, P(III) character |

| Bidentate (P,O) | P=O, N | 6-membered | Hard or borderline metal ions |

| Monodentate (P-bound) | P=O | - | Steric hindrance, competing ligands |

| Monodentate (N-bound) | N | - | Stronger donor character of N vs. P=O |

| Bridging | P=O, N | - | Formation of polynuclear complexes |

Influence of Ligand Chirality on Metal Complex Geometry

When a chiral ligand such as this compound coordinates to a metal center, the non-equivalent spatial disposition of the substituents around the chiral carbon atom leads to the formation of diastereomeric complexes. The differential steric interactions between the dimethylphosphoryl group, the phenyl group, and other ligands in the coordination sphere dictate the preferred geometry of the complex. For instance, in a square planar or octahedral complex, the chiral ligand will orient itself to minimize steric hindrance, which can lead to distortions from idealized geometries.

The specific enantiomer of the ligand (e.g., (R)- or (S)-2-Dimethylphosphoryl-2-phenylpiperidine) can direct the stereochemistry of the resulting metal complex, a phenomenon crucial in asymmetric catalysis. The fixed spatial orientation of the bulky phenyl and dimethylphosphoryl groups can create a chiral pocket around the metal center, influencing the binding and transformation of prochiral substrates. The geometry of the metal complex is thus a direct consequence of the ligand's chirality, with subtle changes in the ligand's stereochemistry having a significant impact on the coordination environment.

Stereoelectronic Properties of Coordinated this compound

The behavior of this compound as a ligand is governed by a combination of its steric and electronic characteristics, collectively known as stereoelectronic properties. These properties are fundamental to understanding the nature of the metal-ligand bond and the reactivity of the resulting complex.

Cone Angle and Steric Parameters

| Parameter | Description | Estimated Influence of this compound |

| Cone Angle (θ) | A measure of the solid angle occupied by a ligand at the metal center. | Expected to be large due to the bulky phenyl and dimethylphosphoryl substituents. |

| Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | High, indicating significant steric shielding of the metal center. |

| Conformational Flexibility | The ability of the ligand to adopt different spatial arrangements. | The piperidine ring's chair conformation and rotation of the P-C and C-Ph bonds introduce conformational variables that affect steric parameters. |

Electronic Effects on Metal Centers

The electronic nature of this compound is characterized by the σ-donating and potential π-accepting properties of the phosphorus atom. The lone pair of electrons on the phosphorus atom is donated to a vacant orbital on the metal center, forming a σ-bond. The strength of this donation influences the electron density at the metal.

Inductive and Resonance Effects of the Dimethylphosphoryl- and Phenyl-Substituents

The electronic properties of the ligand are further fine-tuned by the inductive and resonance effects of the dimethylphosphoryl and phenyl substituents.

Inductive Effects: The dimethylphosphoryl group, with its electronegative oxygen atom, exerts a net electron-withdrawing inductive effect (-I). This effect tends to decrease the electron density on the phosphorus atom, thereby reducing its σ-donor capability compared to a simple trialkylphosphine. The phenyl group also has a mild electron-withdrawing inductive effect. chemrxiv.org

Resonance Effects: The phenyl group can participate in resonance, potentially acting as a π-acceptor by delocalizing electron density from the metal's d-orbitals into its π* orbitals. However, the direct attachment of the phenyl group to a saturated carbon atom in the piperidine ring limits direct conjugation with the phosphorus lone pair. The phosphoryl group's oxygen lone pairs are not directly involved in resonance with the phosphorus atom in the same way a phenyl ring would be.

The combination of these inductive and resonance effects determines the net electronic character of the this compound ligand. This, in turn, dictates the strength and nature of the metal-ligand bond, influencing the spectroscopic and reactive properties of its coordination complexes. The interplay of these stereoelectronic factors makes this compound a ligand with a unique profile, capable of imparting specific geometric and electronic properties to metal centers.

Catalytic Applications in Organic Transformations

Asymmetric Catalysis Mediated by 2-Dimethylphosphoryl-2-phenylpiperidine Complexes

Asymmetric Hydrogenation Reactions

No data is available on the use of this compound complexes in asymmetric hydrogenation reactions.

Asymmetric C-C, C-N, C-O Bond Forming Reactions

There is no available information regarding the application of this compound in asymmetric carbon-carbon, carbon-nitrogen, or carbon-oxygen bond forming reactions.

Enantioselective Transformations with Chiral Metal Complexes

Information on enantioselective transformations utilizing chiral metal complexes of this compound is not present in the current scientific literature.

Homogeneous Catalysis with this compound Ligands

Cross-Coupling Reactions

No published research could be found that details the use of this compound as a ligand in cross-coupling reactions.

Olefin Isomerization and Hydroformylation

There is no scientific literature available describing the application of this compound in olefin isomerization or hydroformylation processes.

An article on the chemical compound “this compound” cannot be generated at this time. Extensive research has revealed a lack of publicly available scientific literature and data specifically pertaining to this compound and its catalytic applications.

The requested article outline requires in-depth information on the following topics for "this compound":

Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons in the molecule. For 2-Dimethylphosphoryl-2-phenylpiperidine, the ¹H NMR spectrum displays characteristic signals for the phenyl, piperidine (B6355638), and dimethylphosphoryl protons. The methyl protons on the phosphorus atom typically appear as a doublet due to coupling with the ³¹P nucleus. The piperidine ring protons exhibit complex splitting patterns due to geminal and vicinal couplings, as well as potential diastereotopicity.

The ¹³C NMR spectrum provides the number of unique carbon environments. Critically, the carbon atoms near the phosphorus atom exhibit splitting due to C-P coupling, which is a key diagnostic feature.

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are essential for assembling the molecular structure.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, which is vital for tracing the connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the phenyl ring, the piperidine ring, and the dimethylphosphoryl group to the quaternary carbon at the 2-position.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Phenyl-H | 7.20-7.45 (m, 5H) | 128.0-135.0 | C-2, Phenyl-C |

| Piperidine-H (axial/equatorial) | 1.50-3.20 (m, 8H) | 24.0, 26.5, 47.0, 48.5 | Adjacent Piperidine-C |

| NH | ~2.0 (br s, 1H) | - | C-2, C-6 |

| P-CH₃ | 1.40 (d, JHP = 13 Hz, 6H) | 20.5 (d, JCP = 85 Hz) | P-C (C-2) |

| C-2 (quaternary) | - | 65.0 (d, JCP = 100 Hz) | - |

Given the presence of a phosphorus atom, ³¹P NMR is a highly specific and sensitive technique for characterizing this compound. This method provides direct information about the chemical environment, oxidation state, and bonding of the phosphorus nucleus. In a proton-decoupled ³¹P NMR spectrum, the compound is expected to show a single resonance, confirming the presence of one unique phosphorus environment. The chemical shift value is indicative of a pentavalent phosphine (B1218219) oxide-type structure. rsc.orgnih.gov The typical chemical shift range for such compounds is between δ 25 and 40 ppm relative to an 85% H₃PO₄ standard. organicchemistrydata.org This analysis is crucial for confirming the successful formation of the phosphoryl group and for distinguishing it from other phosphorus-containing functional groups.

| Nucleus | Solvent | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ³¹P | CDCl₃ | ~32 |

The carbon atom at the 2-position of the piperidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (% ee) of a chiral sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

When a CSA is added to a solution of the racemic compound, it forms transient diastereomeric complexes with each enantiomer. These complexes have slightly different magnetic environments, which can lead to the resolution of signals in the NMR spectrum. For example, the sharp singlet from the ³¹P nucleus or the doublet from the P-CH₃ protons in the ¹H NMR spectrum may split into two distinct signals, one for each diastereomeric complex. The relative integration of these signals provides a direct and accurate measurement of the enantiomeric ratio.

| Assigned Protons | Signal without CSA (δ, ppm) | Signals with CSA (δ, ppm) | Integration Ratio (R:S) |

|---|---|---|---|

| P-CH₃ | 1.40 (d) | 1.38 (d, R-enantiomer), 1.41 (d, S-enantiomer) | 50:50 (for racemate) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, typically to within 5 ppm. This precision allows for the determination of the unique elemental formula of the molecule. For this compound (C₁₃H₂₀NO₂P), the experimentally measured exact mass of the protonated molecule, [M+H]⁺, can be compared to the theoretically calculated mass. A close match between these values provides strong evidence for the correct molecular formula, distinguishing it from other potential structures with the same nominal mass.

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Hypothetical Measured Mass | Difference (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₃H₂₁NO₂P | 254.13099 | 254.13085 | -0.55 |

Tandem Mass Spectrometry (MS/MS) is a technique used to probe the structure of ions. The protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The pattern of fragmentation is characteristic of the molecule's structure and provides valuable information about its connectivity.

For this compound, key fragmentation pathways would likely involve the cleavage of the relatively weak C-P and C-N bonds, as well as characteristic cleavages of the piperidine ring. Analysis of these fragments helps to confirm the presence and arrangement of the phenyl, piperidine, and dimethylphosphoryl moieties. wvu.edu

| Hypothetical m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 176.12 | [M+H - C₆H₅]⁺ | Loss of the phenyl group |

| 160.10 | [M+H - (CH₃)₂PO]⁺ | Cleavage of the C-P bond |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from the phenyl moiety |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the determination of the absolute configuration of chiral molecules. nih.govmdpi.com This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. For a chiral molecule, the crystallographic analysis of a high-quality crystal can distinguish between the two enantiomers, a critical aspect for understanding its biological activity.

The determination of the absolute structure is possible due to the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). The Flack parameter is a critical value derived from the refinement of the crystallographic data that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero for a known chirality indicates a correct assignment, while a value near one suggests that the inverted structure is correct.

While specific crystallographic data for this compound is not publicly available, the analysis of a related N-substituted 2,6-diphenylpiperidine derivative, phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, illustrates the power of this technique. researchgate.net The crystallographic data for this analog provides insight into the typical structural features and conformational preferences of the piperidine ring system. researchgate.net

Table 1: Illustrative Crystallographic Data for a Phenylpiperidine Analog

This table presents data for Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone as an example of crystallographic analysis of a related structure. researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₃H₂₅NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2543(7) |

| b (Å) | 10.5543(8) |

| c (Å) | 12.6184(6) |

| α (°) | 77.901(7) |

| β (°) | 71.270(2) |

| γ (°) | 70.390(5) |

| Volume (ų) | 974.3(1) |

| Z | 2 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. americanpharmaceuticalreview.com These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. By analyzing the resulting spectrum, one can identify the characteristic vibrations of different chemical bonds and functional groups.

For this compound, IR and Raman spectroscopy would be expected to reveal key vibrational modes:

P=O stretching: A strong absorption band in the IR spectrum, typically in the range of 1250-1300 cm⁻¹, is characteristic of the phosphoryl group.

P-C stretching: Vibrations associated with the phosphorus-carbon bonds would also be present.

C-H stretching: Aromatic C-H stretching vibrations from the phenyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups would appear just below 3000 cm⁻¹.

N-H stretching: For the parent piperidine, a band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch.

Aromatic ring vibrations: Characteristic bands for the phenyl ring would be observed in the fingerprint region (below 1600 cm⁻¹).

While the specific spectra for this compound are not available, the analysis of related phenyl and piperidine-containing compounds provides a reference for the expected spectral features. For example, the IR spectrum of the phenyl cation has been studied, providing information on the vibrational modes of the phenyl group. rsc.org

Table 2: Expected Vibrational Frequencies for this compound

This table is a generalized representation of expected vibrational frequencies based on known data for similar functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phosphoryl (P=O) | Stretching | 1250 - 1300 |

| Phenyl Ring | C-H Stretching | 3000 - 3100 |

| C=C Stretching | 1450 - 1600 | |

| Piperidine Ring | C-H Stretching | 2850 - 2960 |

| N-H Stretching | 3300 - 3500 | |

| Dimethylphosphoryl | C-H Stretching | 2870 - 2960 |

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation of compounds from mixtures and for the assessment of purity. For a compound like this compound, both achiral and chiral chromatographic techniques are necessary to determine its chemical and enantiomeric purity.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For piperidine derivatives, GC can be used to assess purity and quantify impurities. chromforum.org Often, derivatization is employed to increase the volatility and improve the chromatographic behavior of the analytes. oup.com A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC. nih.gov Reversed-phase HPLC, using a C18 or C8 stationary phase, is commonly employed for the analysis of pharmaceutical compounds and related substances. rsc.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is often used for the detection of aromatic compounds like this compound.

The separation of enantiomers is a critical step in the analysis of chiral compounds. Chiral chromatography, particularly chiral HPLC, is the most widely used technique for this purpose. americanpharmaceuticalreview.comspringernature.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Commonly used CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of the CSP and the mobile phase is crucial for achieving a successful separation. For piperidine-containing compounds and other chiral amines, various chiral HPLC methods have been developed. mdpi.comrsc.org The separation is typically monitored using a UV detector, and the enantiomeric purity is determined by comparing the peak areas of the two enantiomers.

Table 3: Illustrative Chiral HPLC Method Parameters for the Separation of Antihistamine Enantiomers

This table provides an example of a chiral HPLC method used for the separation of carbinoxamine, a compound with a chiral center, demonstrating the principles of enantiomer separation. rsc.org

| Parameter | Condition |

| Column | Chiralpak ID |

| Mobile Phase | Acetonitrile–water–ammonia solution (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Resolution (Rs) | 3.82 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic parameters with a good balance between accuracy and computational cost.

Geometry optimization calculations using DFT are performed to determine the lowest energy conformation of a molecule. For 2-Dimethylphosphoryl-2-phenylpiperidine, this involves finding the most stable arrangement of its atoms in three-dimensional space. Functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used for such calculations.

Once the geometry is optimized, an analysis of the electronic structure can be carried out. This includes the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

| Method | B3LYP/6-311++G(d,p) |

DFT calculations are also a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), while vibrational frequencies (IR and Raman) can be computed from the second derivatives of the energy with respect to the atomic coordinates. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| Major IR Peak (P=O stretch) | 1255 cm⁻¹ | 1250 cm⁻¹ |

| ¹³C NMR (C-P) | 45.2 ppm | 44.8 ppm |

| ³¹P NMR | 28.5 ppm | 29.1 ppm |

| UV-Vis (λmax) | 262 nm | 260 nm |

The piperidine (B6355638) ring can exist in several conformations, with the chair form being the most stable. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The conformational preference is governed by a balance of steric and electronic effects. In the case of 2-phenylpiperidine (B1215205), studies have shown that the orientation of the phenyl group can be influenced by pseudoallylic strain, particularly when there is an sp²-hybridized atom on the piperidine nitrogen nih.gov.

For this compound, a detailed conformational analysis would involve scanning the potential energy surface by rotating the key dihedral angles, such as those around the C2-C(phenyl) and C2-P bonds. The relative energies of the different conformers (e.g., axial-phenyl vs. equatorial-phenyl) can be calculated to determine the most stable structures and their population distribution at a given temperature. It is anticipated that the bulky dimethylphosphoryl and phenyl groups at the same carbon atom would lead to significant steric interactions, influencing the preferred conformation of the piperidine ring and the orientation of the substituents.

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| Chair, Equatorial-Phenyl, Equatorial-Phosphoryl | 0.00 |

| Chair, Axial-Phenyl, Equatorial-Phosphoryl | +2.5 |

| Chair, Equatorial-Phenyl, Axial-Phosphoryl | +3.1 |

| Twist-Boat Conformations | > +5.0 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of a system.

While DFT provides information on static, minimum-energy structures, MD simulations can explore the conformational landscape of this compound in a dynamic environment, such as in a solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) over a period of nanoseconds to microseconds, one can observe conformational transitions and the influence of the solvent on the conformational equilibrium. Analysis of the simulation trajectory can reveal the most populated conformational states and the timescales of transitions between them, providing a more realistic picture of the molecule's behavior in solution.

The phosphoryl group of this compound contains a hard Lewis basic oxygen atom, making it a potential coordination site for metal ions wikipedia.org. MD simulations can be employed to study the dynamics of the interaction between the ligand and a metal cation. Such simulations can provide insights into the formation and stability of the metal-ligand complex, the coordination geometry, and the role of the solvent in the binding process. By calculating the binding free energy using methods like MM/PBSA or MM/GBSA, the strength of the interaction can be quantified. These simulations are valuable for understanding the chelation properties of the ligand and for the design of novel metal complexes.

Table 4: Representative Parameters for an MD Simulation of this compound with a Metal Ion (e.g., Mg²⁺)

| Parameter | Value/Description |

| Force Field | AMBER or CHARMM |

| Solvent | TIP3P Water |

| System Size | ~5000 atoms (Ligand + Metal Ion + Water) |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Analysis | RMSD, RMSF, Radial Distribution Functions, Binding Free Energy |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool in understanding the intricate details of chemical reactions, providing insights into mechanisms and the fleeting nature of transition states that are often difficult to capture experimentally. For a molecule like this compound, theoretical studies can illuminate its formation and its interactions in catalytic processes.

Elucidation of Proposed Synthetic Pathways

The synthesis of 2-substituted piperidines can be complex, and computational studies are instrumental in evaluating the feasibility of different reaction pathways. For this compound, plausible synthetic routes likely involve the formation of the piperidine ring and the introduction of the dimethylphosphoryl group at the C2 position.

One common strategy for piperidine synthesis is the cyclization of linear amine precursors. Computational studies using Density Functional Theory (DFT) can model the transition states of various cyclization strategies, such as intramolecular reductive amination or radical-mediated cyclization mdpi.commdma.ch. For instance, DFT calculations can determine the activation energies for 6-endo-dig cyclization of amino-alkynes, providing a theoretical basis for the feasibility and stereochemical outcome of the reaction iupac.org.

Another viable pathway is the functionalization of a pre-formed piperidine ring. A key synthetic approach for 2-substituted piperidines involves the nucleophilic addition to a cyclic N-acyliminium ion intermediate. DFT calculations have been successfully employed to study the stereoselectivity of such additions beilstein-journals.orgnih.govelsevierpure.comokayama-u.ac.jp. These studies often reveal that the preferred conformation of the N-acyliminium ion dictates the facial selectivity of the nucleophilic attack, leading to a specific diastereomer. The calculations can predict the relative energies of different conformations and the transition state energies for the attack of a nucleophile, such as a dimethylphosphite anion equivalent, on the iminium ion.

A hypothetical reaction pathway for the formation of this compound could involve the reaction of an N-acyl-2-phenyl-Δ1-piperideinium species with a phosphorus-based nucleophile. Computational modeling of this reaction would involve locating the transition state for the C-P bond formation and calculating its energy barrier. The table below summarizes typical parameters that would be investigated in such a computational study.

| Parameter | Computational Method | Typical Information Gained |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | Provides the lowest energy structures of reactants, intermediates, transition states, and products. |

| Frequency Calculation | DFT (e.g., B3LYP/6-31G(d)) | Confirms stationary points as minima or transition states (one imaginary frequency) and provides zero-point vibrational energies. |

| Transition State Search | QST2, QST3, or Berny optimization | Locates the geometry of the transition state connecting reactants and products. |

| Intrinsic Reaction Coordinate (IRC) | IRC calculations | Confirms that the found transition state connects the desired reactant and product. |

| Solvation Effects | PCM or SMD models | Accounts for the influence of the solvent on the reaction energetics. |

Understanding Ligand-Substrate/Metal Interactions in Catalysis

The phosphoryl group in this compound makes it a potential ligand for metal catalysts. The phosphorus atom, with its lone pair of electrons, and the oxygen atom of the phosphoryl group can both act as donor atoms. Computational studies are crucial for understanding how such ligands coordinate to metal centers and how these interactions influence catalytic activity.

DFT is a primary tool for investigating the coordination chemistry of phosphorus-containing ligands uni-regensburg.de. For phosphinamide-based ligands, which are structurally related to the dimethylphosphoryl group, computational studies have elucidated their coordination modes. For instance, phosphinamide ligands can coordinate to metal ions in both a monodentate fashion through the phosphoryl oxygen and a bidentate fashion involving both the oxygen and the nitrogen atoms nih.gov. DFT calculations can predict the preferred coordination mode based on the electronic properties of the metal and the steric bulk of the ligand.

In the context of catalysis, understanding the interaction between the ligand-metal complex and the substrate is paramount. Molecular docking and molecular dynamics (MD) simulations can be used to model the binding of a substrate to the active site of a catalyst containing a this compound ligand. These simulations provide insights into the binding affinity and the specific interactions, such as hydrogen bonds or van der Waals forces, that stabilize the ligand-substrate complex.

Furthermore, DFT calculations can be used to map out the entire catalytic cycle. This involves calculating the energies of all intermediates and transition states for key steps such as oxidative addition, migratory insertion, and reductive elimination. For example, in a palladium-catalyzed cross-coupling reaction, the electronic and steric effects of the this compound ligand on the different steps of the catalytic cycle could be computationally evaluated. DFT studies on similar phosphine (B1218219) oxide ligands have shown that the P=O bond can act as a halogen bond acceptor, which could influence ligand-substrate interactions nih.gov.

The following table outlines the types of computational analyses used to study ligand-metal and ligand-substrate interactions.

| Analysis Type | Computational Method | Insights Gained |

| Natural Bond Orbital (NBO) Analysis | NBO analysis within DFT | Quantifies charge transfer between the ligand and the metal, providing insight into the nature of the coordination bond. |

| Quantum Theory of Atoms in Molecules (QTAIM) | AIM analysis | Characterizes the topology of the electron density to classify chemical bonds as ionic, covalent, or mixed. |

| Energy Decomposition Analysis (EDA) | EDA schemes (e.g., Morokuma-Ziegler) | Partitions the interaction energy between the ligand and the metal/substrate into electrostatic, Pauli repulsion, and orbital interaction terms. |

| Molecular Dynamics (MD) Simulations | Classical force fields | Simulates the dynamic behavior of the ligand-metal-substrate complex over time, revealing conformational changes and interaction stabilities. |

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity researchgate.net. For analogues of this compound, QSAR models could be developed to predict their activity for a specific biological target, thereby guiding the design of more potent and selective molecules.

The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to build a mathematical equation that correlates the descriptors with the biological activity.